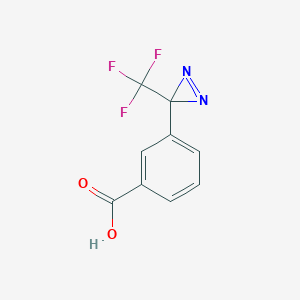

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVQYDOLLNPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of a diazirine-containing benzoic acid derivative . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and consistent exposure to UV light. The use of robust radical initiators and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid undergoes various chemical reactions, including:

Reduction: Reduction of the diazirine ring can lead to the formation of amines or other nitrogen-containing compounds.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Oxidation: Trifluoromethyl sulfoxides or sulfones.

Reduction: Amines or other nitrogen-containing compounds.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the formation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into C-H, N-H, and O-H bonds, allowing for covalent modification of target molecules . The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable tool in photoaffinity labeling and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Diazirine Substituents

(a) 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)-N-(5-cyano-6-(4-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)pyridin-3-yl)propanamide

- Structural Feature : Replaces trifluoromethyl with a butynyl group.

- Impact : The alkyne substituent enables click chemistry applications (e.g., azide-alkyne cycloaddition), diverging from the carbene-based reactivity of the trifluoromethyl group. This compound is tailored for modular bioconjugation rather than photolysis .

(b) 3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structural Feature : Lacks the benzoic acid moiety.

- Impact: TPD’s simplicity makes it suitable for hydrophobic environments, but it cannot participate in carboxylate-mediated conjugation. Its carbene insertion efficiency in cyclohexane (50% yield) is comparable to the target compound, but it requires derivatization (e.g., tosylation) for biomolecule attachment .

Modifications to the Benzoic Acid Group

(a) Sodium 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoate

- Structural Feature : Sodium salt of the target compound.

- Impact : Enhanced aqueous solubility (critical for biological assays) while retaining photoreactivity. Used in carbene footprinting to study protein structures in solution .

(b) 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (TDBzl-etomidate)

Derivatives with Additional Functional Groups

(a) 2-Amino-3-(3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic Acid

- Structural Feature: Two trifluoromethyl-diazirine groups on a phenyl ring with an amino acid side chain.

- Impact: Dual diazirine groups increase crosslinking efficiency in proteins, but the amino acid moiety introduces zwitterionic properties, altering solubility .

(b) 2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid

Polymer and Crosslinker Derivatives

(a) CL-C2, CL-C11, and CL-TEG Crosslinkers

- Structural Feature : Target compound coupled to ethylene glycol (C2), undecanediol (C11), or tetraethylene glycol (TEG) via ester linkages.

- Impact : Bridge chain length modulates hydrophilicity and flexibility. CL-TEG’s long chain enhances water affinity, making it ideal for hydrogel formation, while CL-C11’s hydrophobicity suits membrane protein studies .

(b) 2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Solubility

| Compound Name | Photolysis Efficiency | Aqueous Solubility | Key Functional Advantage |

|---|---|---|---|

| This compound | 65% carbene yield | Low | Versatile carboxylate conjugation |

| Sodium 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoate | 65% carbene yield | High | Suitable for physiological conditions |

| 2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid | ~60% carbene yield | Moderate | Enhanced microbial compatibility |

| TPD (3-Trifluoromethyl-3-phenyldiazirine) | 50% carbene yield | Insoluble | Simplicity for hydrophobic systems |

Biological Activity

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, often referred to as TDBA, is a compound that has garnered attention in biochemical research due to its unique photocrosslinking properties. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H6F3N2O2

- Molecular Weight : 232.15 g/mol

- CAS Number : 176389-60-9

The compound features a trifluoromethyl group and a diazirine moiety, which are critical for its reactivity under UV light.

TDBA acts as a photocrosslinker , which means it can form covalent bonds with nearby biomolecules upon exposure to UV light (typically at 300 nm). When irradiated, the diazirine ring rearranges to generate a reactive carbene intermediate. This intermediate can insert itself into C-H bonds of adjacent biomolecules, effectively labeling them for further study .

Biological Activity

The biological activity of TDBA is primarily attributed to its ability to form covalent bonds with proteins and other biomolecules. This feature allows researchers to investigate:

- Protein-Protein Interactions : TDBA can be used to study the dynamics and interactions between proteins within cellular environments.

- Protein-DNA Interactions : The compound aids in mapping interactions involving DNA, providing insights into genetic regulation mechanisms.

Advantages Over Other Photocrosslinkers

TDBA offers several advantages compared to traditional photocrosslinkers:

- High Reactivity : The trifluoromethyl group enhances the reactivity of the diazirine, making it more effective in forming covalent bonds.

- Temporal Precision : The ability to activate TDBA with light allows for precise control over the timing of crosslinking events.

Case Studies and Research Findings

-

Photochemical Studies on Protein Interactions :

A study utilized TDBA to investigate protein interactions in living cells. The results demonstrated that TDBA could successfully label proteins involved in signaling pathways, allowing for the identification of interaction partners through mass spectrometry . -

Mapping Protein Interaction Networks :

Another research project employed TDBA to map interaction networks within cells. This study revealed critical insights into cellular signaling pathways and potential disease mechanisms by identifying key protein interactions that were previously uncharacterized . -

Inhibitory Activity Assessment :

A fluorometric assay was conducted to evaluate the inhibitory activity of TDBA derivatives against specific proteases. The IC50 values for these compounds ranged from 10 μM to 20 μM, indicating moderate potency as inhibitors .

Applications in Research

TDBA has several applications in biochemical and pharmacological research:

- Bioconjugation Techniques : It is widely used for attaching various biomolecules, enhancing the study of complex biological systems.

- Drug Development : Its ability to label specific proteins can aid in drug discovery by identifying potential therapeutic targets.

Q & A

Q. What are the key synthetic routes for 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid?

The synthesis typically involves oxidation and coupling steps. For example, intermediate alcohols (e.g., diazirine-containing benzyl alcohol) can be oxidized to carboxylic acids using pyridinium chlorochromate (PCC) in dichloromethane under mild conditions . Alternatively, esterification reactions with coupling agents like 1,1-carbonyldiimidazole (CDI) enable conjugation to polymers or other functional groups, as demonstrated in hybrid network synthesis . Critical factors include solvent choice (e.g., dichloromethane or pyridine), reaction time (e.g., 10 minutes for PCC oxidation), and stoichiometric control to minimize side products .

Q. How is the compound characterized for purity and structural confirmation?

High-performance liquid chromatography (HPLC) and titration analysis are standard for purity assessment (>95% purity) . Nuclear magnetic resonance (NMR; ¹H, ¹⁹F) and mass spectrometry (MS) confirm structural integrity, particularly the trifluoromethyl and diazirine moieties . For quantitative applications, certified reference materials (CRMs) with validated NMR spectra are recommended .

Q. What are the primary applications in biochemical research?

This compound is widely used as a photoaffinity labeling agent. Upon UV irradiation (300 nm), the diazirine group generates carbene intermediates that covalently bind to proximal proteins or ligands, enabling mapping of interaction sites . Applications include studying protein-ligand interactions, crosslinking in polymer networks, and probing enzyme active sites . Its trifluoromethyl group enhances stability and reduces nonspecific binding in biological systems .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Yield optimization requires precise control of reaction conditions. For PCC-mediated oxidation, maintaining anhydrous conditions and low temperatures (room temperature) prevents over-oxidation . In CDI-based coupling, a 2:1 molar ratio of diazirine acid to substrate achieves ~50% conjugation efficiency in polymer grafting, balancing reactivity and byproduct formation . Monitoring via thin-layer chromatography (TLC) or in-situ NMR is advised for real-time optimization .

Q. How should researchers address contradictions in reported binding affinity data across studies?

Discrepancies may arise from variations in photolysis conditions (e.g., UV wavelength, exposure time) or analytical methods (e.g., surface plasmon resonance vs. mass spectrometry). Standardizing protocols—such as using 300 nm UV light for activation and validating binding via tandem MS—improves reproducibility . Comparative studies with structurally similar compounds (e.g., 4-substituted analogs) can isolate positional effects on reactivity .

Q. How does the reactivity of this compound compare to other diazirine derivatives?

The 3-substituted benzoic acid exhibits distinct reactivity compared to 4-substituted isomers or phenolic analogs. For example, the carboxylic acid group facilitates conjugation to amines or alcohols via carbodiimide chemistry, whereas hydroxyl-containing analogs require alternative strategies (e.g., Mitsunobu reactions) . Crosslinking efficiency in polymer networks also depends on the spatial orientation of the diazirine group .

Q. What methodological considerations are critical for photoaffinity labeling experiments?

Key factors include:

Q. What strategies enable functionalization of this compound for targeted conjugation?

The carboxylic acid can be converted to activated esters (e.g., N-hydroxysuccinimide ester) for amine coupling . For site-specific protein labeling, diazirine-grafted amino acids (e.g., 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine) can be incorporated via solid-phase peptide synthesis .

Q. How stable is this compound under various experimental conditions?

The diazirine group is stable in dark, aqueous buffers (pH 4–9) but degrades under prolonged UV exposure. Storage at –20°C in anhydrous DMSO or DCM preserves functionality . Stability in reducing environments (e.g., intracellular glutathione) should be tested case-by-case, as the trifluoromethyl group may mitigate thiol-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.